N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine

Descripción general

Descripción

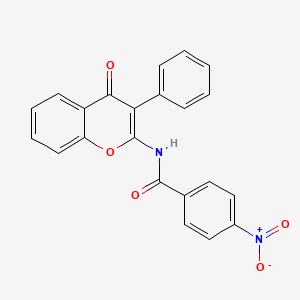

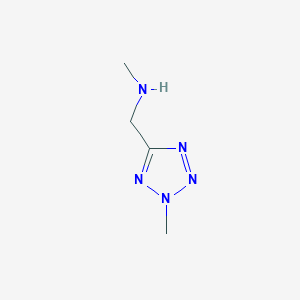

“N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H9N5 . It is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The tetrazoles were orchestrated in outstanding reactiveness by the response of sodium azide and triethyl orthoformate with relating amines .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación

- Tetrazoles exhibit antibacterial properties, making them valuable in combating bacterial infections. Researchers have explored derivatives of N-methyl-1-(2-methyltetrazol-5-yl)methanamine for their effectiveness against various bacterial strains .

- For instance, N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide demonstrated potent anti-inflammatory action compared to the standard drug phenylbutazone .

- N-methyl-1-(2-methyltetrazol-5-yl)methanamine derivatives have been investigated for their antifungal properties. These compounds may serve as potential agents against fungal infections .

- Tetrazoles, including our compound of interest, have shown analgesic effects. Researchers have studied their pain-relieving properties, which could be relevant for pain management .

- The anti-inflammatory potential of N-methyl-1-(2-methyltetrazol-5-yl)methanamine derivatives has been explored. These compounds may help mitigate inflammation-related conditions .

- Synthesized derivatives of N-methyl-1-(2-methyltetrazol-5-yl)methanamine have been evaluated for their antihypertensive effects. These investigations contribute to understanding their impact on blood pressure regulation .

- Beyond biological activities, tetrazoles find applications in diverse fields:

Antibacterial Activity

Antifungal Activity

Analgesic Properties

Anti-Inflammatory Activity

Antihypertensive Effects

Other Useful Applications

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-1-(2-methyltetrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-5-3-4-6-8-9(2)7-4/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABHCUGEYSRJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2823088.png)

![N-(4-{[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823090.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2823093.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)